4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide is a complex organic compound characterized by its multiple morpholine and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds such as morpholine-4-sulfonyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. These methods would need to ensure high purity and yield, often requiring advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(morpholine-4-sulfonyl)-2-nitrophenylmorpholine: Similar structure but different functional groups.
4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride: Shares the morpholine-4-sulfonyl group but has different reactivity and applications.
Uniqueness
4-(morpholine-4-sulfonyl)-N-{2-[4-(4-{4-[4-(morpholine-4-sulfonyl)benzamido]-1,3-thiazol-2-yl}phenoxy)phenyl]-1,3-thiazol-4-yl}benzamide is unique due to its complex structure, which allows for multiple points of interaction and reactivity. This complexity makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-[4-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N6O9S4/c47-37(27-5-13-33(14-6-27)58(49,50)45-17-21-53-22-18-45)41-35-25-56-39(43-35)29-1-9-31(10-2-29)55-32-11-3-30(4-12-32)40-44-36(26-57-40)42-38(48)28-7-15-34(16-8-28)59(51,52)46-19-23-54-24-20-46/h1-16,25-26H,17-24H2,(H,41,47)(H,42,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVDVBYJKFLJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CSC(=N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC(=CS6)NC(=O)C7=CC=C(C=C7)S(=O)(=O)N8CCOCC8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N6O9S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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